molecular formula C6H12N2S2 B14447044 2,2'-Bithiazolidine CAS No. 77771-20-1

2,2'-Bithiazolidine

Cat. No.: B14447044
CAS No.: 77771-20-1
M. Wt: 176.3 g/mol
InChI Key: BALPQDWQADEPOU-UHFFFAOYSA-N
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Description

2,2’-Bithiazolidine is a heterocyclic organic compound with the molecular formula C6H12N2S2. It consists of two thiazolidine rings connected by a single bond. Thiazolidine itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Bithiazolidine can be synthesized through several methods. One common approach involves the reaction of cysteamine with 1,2-ethenediylbis(oxy) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2’-Bithiazolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

2,2’-Bithiazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bithiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithiazolidine is unique due to its dual thiazolidine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications .

Properties

CAS No.

77771-20-1

Molecular Formula

C6H12N2S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-(1,3-thiazolidin-2-yl)-1,3-thiazolidine

InChI

InChI=1S/C6H12N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h5-8H,1-4H2

InChI Key

BALPQDWQADEPOU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2NCCS2

Origin of Product

United States

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